2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Overview
Description
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyridazinone ring
Mechanism of Action
Target of Action
The primary targets of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound acts as a cyclooxygenase-2 inhibitor . It interacts with COX enzymes, specifically inhibiting COX-2, thereby blocking the production of prostaglandins . This results in reduced inflammation and pain signaling .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain, and fever .
Pharmacokinetics
This suggests that the compound is well-absorbed in the digestive tract, widely distributed in the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
The inhibition of COX-2 and subsequent reduction in prostaglandin production results in anti-inflammatory, analgesic, and antipyretic effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain .
Biochemical Analysis
Biochemical Properties
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain . Additionally, this compound interacts with platelet aggregation factors, thereby inhibiting platelet aggregation and reducing the risk of thrombosis . The nature of these interactions involves binding to the active sites of the enzymes, leading to inhibition of their activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell proliferation . Furthermore, it influences cellular metabolism by affecting the production of reactive oxygen species (ROS) and modulating mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of COX-2 and other enzymes, leading to their inhibition . It also interacts with transcription factors, thereby modulating the expression of genes involved in inflammation and cell proliferation . Additionally, it affects the activity of kinases and phosphatases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its inhibitory activity against COX-2 and other enzymes, with no significant loss of potency . Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without any noticeable adverse effects . At higher doses, it may cause toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a clear dose-response relationship between the administered dose and the observed effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and biotransformation . The compound is metabolized into several metabolites, which may exhibit different pharmacological activities . Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in inflammation and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and mitochondria . It also exhibits a high affinity for binding proteins, which facilitate its transport and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and signaling pathways . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, thereby influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as transition metals, can also enhance the reaction rate and selectivity . Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has garnered significant interest in scientific research due to its versatile pharmacological properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: Shares the pyridazinone core but lacks the isopropyl group, resulting in different chemical properties and biological activities.
Pyridazine: Contains a similar nitrogen-containing ring but differs in its substitution pattern and overall structure.
Pyridine: A simpler nitrogen-containing heterocycle that serves as a precursor for more complex derivatives.
Uniqueness
The uniqueness of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one lies in its bicyclic structure and the presence of the isopropyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)5-8-6-11-4-3-9(8)12-13/h5,7,11H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXBSHHCONFBBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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